molecular formula C7H12O4 B8347441 Glycidyl 2-hydroxyisobutyrate

Glycidyl 2-hydroxyisobutyrate

Cat. No. B8347441
M. Wt: 160.17 g/mol
InChI Key: USSXSAQWSNLPAU-UHFFFAOYSA-N
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Patent
US07074946B2

Procedure details

Into a 200 mL three-necked flask equipped with a stirrer and reflux tube was charged 37.83 g (0.3 mol) of sodium 2-hydroxyisobutyrate, 138.7 g (1.5 mol) of epichlorohydrin, 0.25 g of tetramethylammonium chloride and pure water at room temperature under normal pressure, and heated at temperatures from room temperature to an inner temperature of 120° C. over a period of 10 minutes, then, reacted while keeping this temperature for 1.5 hours, then, cooled to room temperature. To this was added water and allowed to stand for 1.5 hours, then, an organic solvent phase was removed. After epichlorohydrin was distilled off in a distillation apparatus equipped with a Vigreux distilling column, the obtained residual liquid was distilled under reduced pressure to obtain glycidyl 2-hydroxyisobutyrate. The charging molar ratio, reaction conditions and reaction yield, and the amount of by-products after distillation under reduced pressure are shown in Tables 1 and 2. The addition ratio of catalysts and water in the tables were calculated based on the total weight of a raw material compound of the formula (1), epichlorohydrin, catalyst and water.
Name
sodium 2-hydroxyisobutyrate
Quantity
37.83 g
Type
reactant
Reaction Step One
Quantity
138.7 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([O-:5])=[O:4].[Na+].[CH2:9]([CH:11]1[O:13][CH2:12]1)Cl>[Cl-].C[N+](C)(C)C.O>[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([O:5][CH2:9][CH:11]1[O:13][CH2:12]1)=[O:4] |f:0.1,3.4|

Inputs

Step One
Name
sodium 2-hydroxyisobutyrate
Quantity
37.83 g
Type
reactant
Smiles
OC(C(=O)[O-])(C)C.[Na+]
Name
Quantity
138.7 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 mL three-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux tube
CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
an organic solvent phase was removed
DISTILLATION
Type
DISTILLATION
Details
After epichlorohydrin was distilled off in a distillation apparatus
CUSTOM
Type
CUSTOM
Details
equipped with a Vigreux
DISTILLATION
Type
DISTILLATION
Details
distilling column
DISTILLATION
Type
DISTILLATION
Details
the obtained residual liquid was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC(C(=O)OCC1CO1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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